(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(3-ETHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Description
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(3-ETHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a chloro(difluoro)methoxy group, and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]phenyl]imino-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF2N3O4S/c1-3-30-16-6-4-5-14(11-16)25-19(29)17-12-18(28)27(2)20(32-17)26-13-7-9-15(10-8-13)31-21(22,23)24/h4-11,17H,3,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNSIPTKYGYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC(F)(F)Cl)S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(3-ETHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the chloro(difluoro)methoxy and ethoxyphenyl groups. Common synthetic routes may involve:
Formation of the Thiazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro(difluoro)methoxy Group: This can be achieved through nucleophilic substitution reactions using reagents like chloro(difluoro)methane.
Attachment of the Ethoxyphenyl Group: This step may involve coupling reactions, such as Suzuki–Miyaura coupling, to introduce the ethoxyphenyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(3-ETHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imino group to an amine.
Substitution: The chloro(difluoro)methoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(3-ETHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(3-ETHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2Z)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-N-(3-ETHOXYPHENYL)-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE features a unique combination of functional groups that confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
